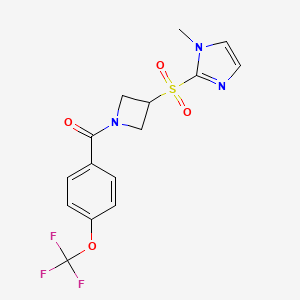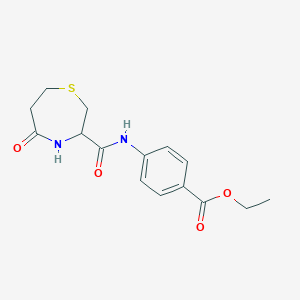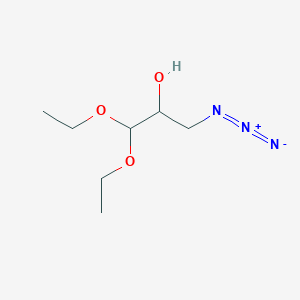
3-Azido-1,1-diethoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-1,1-diethoxypropan-2-ol is a chemical compound with the molecular formula C7H15N3O3 and a molecular weight of 189.215 g/mol. This compound is commonly used in scientific experiments due to its unique physical and chemical properties. It is characterized by the presence of an azido group (-N3) attached to a propanol backbone, which is further substituted with two ethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,1-diethoxypropan-2-ol typically involves the reaction of 3-chloro-1,1-diethoxypropan-2-ol with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces the chlorine atom .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Azido-1,1-diethoxypropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Amino-1,1-diethoxypropan-2-ol.
Cycloaddition: Triazole derivatives.
科学的研究の応用
3-Azido-1,1-diethoxypropan-2-ol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: In bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Azido-1,1-diethoxypropan-2-ol primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, which allows it to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
類似化合物との比較
Similar Compounds
3-Azido-1-propanol: Similar structure but lacks the ethoxy groups.
3-Azido-2-propanol: Similar structure but with a different substitution pattern.
3-Azido-1,2-propanediol: Contains two hydroxyl groups instead of ethoxy groups.
Uniqueness
3-Azido-1,1-diethoxypropan-2-ol is unique due to the presence of both azido and ethoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical modifications and solubility characteristics.
特性
IUPAC Name |
3-azido-1,1-diethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-3-12-7(13-4-2)6(11)5-9-10-8/h6-7,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVICMFYQTFWJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CN=[N+]=[N-])O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
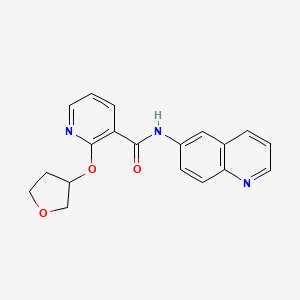
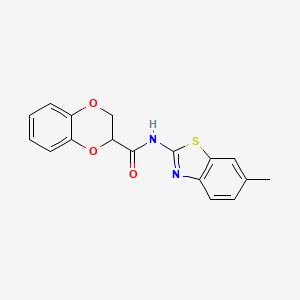
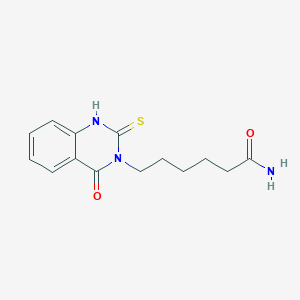
![12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)

![N-(4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2791583.png)
![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2791592.png)
